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molecular formula C9H5F3N2O2 B1395558 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 784144-05-4

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1395558
M. Wt: 230.14 g/mol
InChI Key: FBBGQODGGJJBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153796B2

Procedure details

A 100 ml round-bottomed flask equipped with a magnetic stirrer is charged with 0.3 g (1.3 mmol) of 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Angew Chem Int Ed 2004, 43(34), 4526-4528) and 50 ml of ethanol. This solution is admixed with 0.5 ml of concentrated sulfuric acid. The reaction mixture is then brought to reflux for 18 hours. The cooled solution is concentrated to dryness under reduced pressure. The residue is taken up in dichloromethane (100 ml) and the organic phase is washed successively with normal aqueous sodium hydroxide solution (30 ml), with water (20 ml) and then with saturated aqueous sodium chloride solution. It is dried over sodium sulfate and then concentrated under reduced pressure. This gives 0.29 g (1.12 mmol) of the expected product in the form of a yellow powder.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]2[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[NH:9][C:6]2=[N:7][CH:8]=1.S(=O)(=O)(O)O.[CH2:22](O)[CH3:23]>>[F:16][C:2]([F:1])([F:15])[C:3]1[CH:4]=[C:5]2[CH:11]=[C:10]([C:12]([O:14][CH2:22][CH3:23])=[O:13])[NH:9][C:6]2=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC(C=1C=C2C(=NC1)NC(=C2)C(=O)O)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution is concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
the organic phase is washed successively with normal aqueous sodium hydroxide solution (30 ml), with water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2C(=NC1)NC(=C2)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.12 mmol
AMOUNT: MASS 0.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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